molecular formula C14H20N2O4 B554782 Z-Lys-OH CAS No. 2212-75-1

Z-Lys-OH

Cat. No. B554782
CAS RN: 2212-75-1
M. Wt: 280.32 g/mol
InChI Key: OJTJKAUNOLVMDX-LBPRGKRZSA-N
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Description

Z-Lys-OH, also known as Nα-Cbz-L-lysine or Nα-Z-L-Lysine, is a derivative of the amino acid lysine . It is commonly used as a reagent in the synthesis of peptides . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

Z-Lys-OH serves as a reactant for the synthesis of various peptides such as boc-Glu (OBzl)-Lys (Z)-OH and tert-butyl-6- (((benzyloxy)carbonyl)amino)-2-bromohexanoate . The synthesis of Z-Lys-OH involves the use of benzyl chloroformate .


Molecular Structure Analysis

The molecular formula of Z-Lys-OH is C14H20N2O4 . The linear formula is NH2(CH2)4CH (NHCOOCH2C6H5)COOH .


Physical And Chemical Properties Analysis

Z-Lys-OH is a white crystal . Its molecular weight is 280.32 g/mol . The compound is stable under normal conditions .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Peptide Synthesis and Drug Development : Z-Lys-OH has been used in the synthesis of corticotropin peptides and other peptide derivatives. It plays a role in developing synthetic analogs of hormones and pharmaceutical compounds (Inouye & Watanabe, 1977).

  • Synthetic Amino Acid Incorporation : Z-Lys-OH, a lysine derivative, has been genetically encoded with the UAG stop codon for creating chemical and light-induced protein conjugates. This application is significant in the field of bioconjugate chemistry, particularly in protein engineering and drug development (Yamaguchi et al., 2016).

Catalysis and Nanotechnology

  • Nanostructure Fabrication : Z-Lys-OH has been utilized in the fabrication of hierarchical ZnO nanostructures. These structures have potential applications in catalysis, biological engineering, and photoelectronic devices, showcasing the versatility of Z-Lys-OH in material science (Truong et al., 2013).

Agriculture and Plant Science

  • Agricultural Productivity Enhancement : Research on the application of zinc complexed with lysine (Zn-Lys) has shown improved yield and nutritional quality in crops like onions and maize. These findings have implications for agricultural practices, especially in zinc-deficient soils (Rafie et al., 2017), (Shehzad et al., 2022).

Biomedical Applications

  • Biodegradable Polymer Synthesis : Z-Lys-OH has been used in the synthesis of biodegradable poly(ester amide)s with pendant amine groups. These polymers have potential applications in the biomedical and pharmacological fields (Deng et al., 2009).

  • Antimicrobial and Antioxidative Properties : Zinc-lysine combinations have shown potential in mitigating heavy metal toxicity in plants and in enhancing their antioxidative defense mechanisms. This research suggests applications in environmental science and plant protection (Zaheer et al., 2019).

  • Photodynamic Antimicrobial Chemotherapy : A zinc phthalocyanine derivative, ZnPc-(Lys)5, demonstrates significant potential in antimicrobial effects, highlighting the role of Z-Lys-OH in photodynamic therapy and infection treatment (Chen et al., 2014).

Safety And Hazards

Z-Lys-OH should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c15-9-5-4-8-12(13(17)18)16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTJKAUNOLVMDX-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883810
Record name L-Lysine, N2-[(phenylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Lys-OH

CAS RN

2212-75-1
Record name N-α-Benzyloxycarbonyl-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2212-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(alpha)-Benzyloxycarbonyllysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Lysine, N2-[(phenylmethoxy)carbonyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Lysine, N2-[(phenylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-[(phenylmethoxy)carbonyl]-L-lysine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.966
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
114
Citations
H YAJIMA, H WATANABE… - Chemical and …, 1971 - jstage.jst.go.jp
… b) Z-Lys-OH (3.19 g), prepared according to Bezas and Zervas,º) was dissolved in 2x NaOH (5.6 ml). To this ice-cooled solution, TrOC-Cl (3.59 g) and 1N Na,CO, (20 ml) were added …
Number of citations: 27 www.jstage.jst.go.jp
G Szókán, M Almas, K Krizsan… - Biopolymers …, 1997 - Wiley Online Library
The clavicepamines are lysine‐rich basic proteins isolated from saprophytic culture of ergot (Claviceps purpurea), having human pharmacological importance. Based on structure …
Number of citations: 32 onlinelibrary.wiley.com
H Tsuzuki, T Oka, K Morihara - Agricultural and Biological Chemistry, 1985 - jstage.jst.go.jp
… was determined in the presence of 40niM Z-Lys-OH, a competitive inhibitor of papain, at various pHs. The inactivation was not retarded at pH 6.8 and 8.5 in the presence ofZ-Lys-OH, …
Number of citations: 3 www.jstage.jst.go.jp
矢島治明, 渡辺英彦, 岡本道子 - Chemical and Pharmaceutical Bulletin, 1971 - jlc.jst.go.jp
… b) Z—Lys-OH (3.19 g), prepared according to Bezas and Zervasf) was dissolved in 237 NaOH (5.6 ml). To this ice—cooled solution, TrOC—Cl (3.59 g) and 1N NazCO3 (20 ml) were …
Number of citations: 2 jlc.jst.go.jp
E Tomi, M Aso, S Inoue, Y Toguchi… - Nucleic Acids …, 2009 - academic.oup.com
… of obtained 17 containing 3 with Z-Lys-OH did not afford products corresponding to lactam. However, HPLC analysis of the reaction mixture suggested interaction of 3 with Z-Lys-OH. …
Number of citations: 5 academic.oup.com
C Li, K Wang, YH Gong, ZY Li, J Zhang… - Journal of Materials …, 2012 - pubs.rsc.org
Photosensitive multilayered films were fabricated via layer-by-layer (LbL) assembly based on 5-(4-aminophenyl)-10,15,20-triphenyl-porphyrin (APP) terminated poly-L-lysine (APP-PLL) …
Number of citations: 14 pubs.rsc.org
DC Gowda, K Abiraj - Letters in Peptide Science, 2002 - researchgate.net
The early pioneering work by Braude on CTH for the reduction of organic compounds was ignored because of poor yields and long reaction times [1]. Later an immense work has been …
Number of citations: 23 www.researchgate.net
AK Singh, DR Harish, SK Gupta, AP Sahoo… - Ruminant …, 2015 - researchgate.net
In order to develop polypeptide based delivery vehicle to treat several diseases such as cancer in animals including ruminants, epsilon-poly-L-lysine (EPL), which is a cationic peptide, …
Number of citations: 2 www.researchgate.net
BF Erlanger, E Brand - Journal of the American Chemical Society, 1951 - ACS Publications
… Z·Gly-Z-Lys-OH (l) … Z-Ala-Z·Lys-OH (li.) … Z2-Lys-Z-Lys-OH (ld) …
Number of citations: 43 pubs.acs.org
L Benoiton - Canadian Journal of Chemistry, 1963 - cdnsciencepub.com
ϵ-N-Acetyl-L-lysinamide, α-N-glycyl-ϵ-N-acetyl-L-lysine, ϵ-N-acetyl-L-lysylglycine, α-N-glycyl-ϵ-N-acetyl-L-lysylglycine, and ϵ-N-acetylglycyl-L-lysine have been synthesized for testing …
Number of citations: 14 cdnsciencepub.com

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